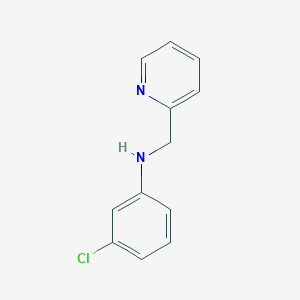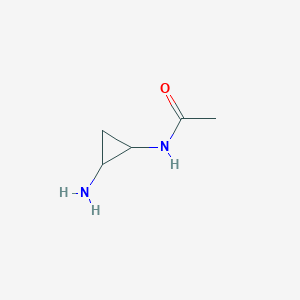
N-(2-aminocyclopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminocyclopropyl)acetamide: is an organic compound with the molecular formula C₅H₁₀N₂O It features a cyclopropyl ring substituted with an amino group and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of cyclopropyl acetamide. This can be achieved by reacting cyclopropylamine with acetic anhydride under controlled conditions.
Reductive Amination: Another method involves the reductive amination of cyclopropanone with ammonia or an amine, followed by acetylation.
Electrosynthesis: The preparation of amides, including N-(2-aminocyclopropyl)acetamide, can also be achieved using electrosynthesis, which is a greener and more sustainable method.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-aminocyclopropyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of various substituted cyclopropylacetamides.
科学的研究の応用
Chemistry: N-(2-aminocyclopropyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new medications for various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.
作用機序
The mechanism of action of N-(2-aminocyclopropyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
類似化合物との比較
N-(2-aminocyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopropyl ring.
N-(2-aminocyclobutyl)acetamide: Similar structure but with a cyclobutyl ring.
Uniqueness: N-(2-aminocyclopropyl)acetamide is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. The strain in the three-membered ring makes it more reactive compared to its cyclohexyl and cyclobutyl counterparts .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
N-(2-aminocyclopropyl)acetamide |
InChI |
InChI=1S/C5H10N2O/c1-3(8)7-5-2-4(5)6/h4-5H,2,6H2,1H3,(H,7,8) |
InChIキー |
HXVZHNWAWKIVEI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)
![N-([(3S,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13250294.png)
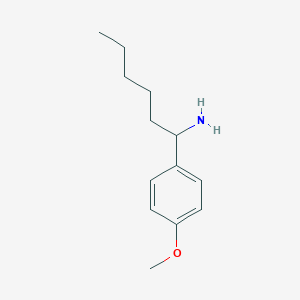


![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)
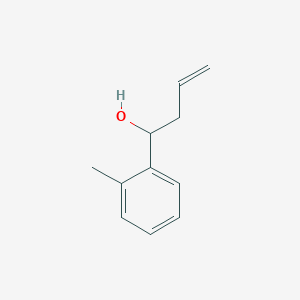
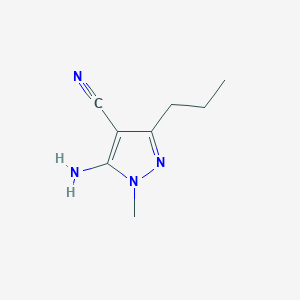
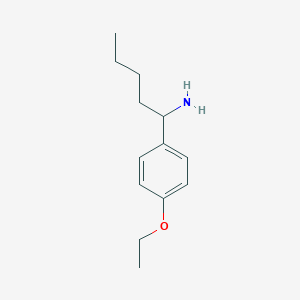

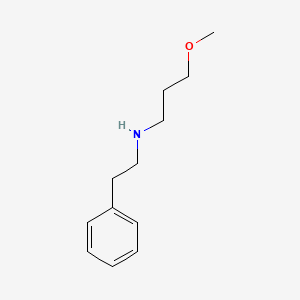
![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid](/img/structure/B13250381.png)
